Fmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride

Description

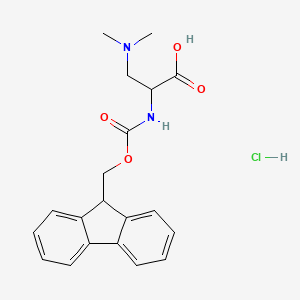

Fmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the alpha-amino group and a beta-N,N-dimethylamino substituent on the alanine backbone. The hydrochloride salt enhances solubility in polar solvents, facilitating its incorporation into peptide chains.

Properties

Molecular Formula |

C20H23ClN2O4 |

|---|---|

Molecular Weight |

390.9 g/mol |

IUPAC Name |

3-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrochloride |

InChI |

InChI=1S/C20H22N2O4.ClH/c1-22(2)11-18(19(23)24)21-20(25)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;/h3-10,17-18H,11-12H2,1-2H3,(H,21,25)(H,23,24);1H |

InChI Key |

IHGYNLRBNKUQKI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

Origin of Product |

United States |

Preparation Methods

Protection of the Amino Group with Fmoc

The key step in preparing Fmoc-beta-N,N-dimethylamino-DL-alanine hydrochloride is the selective introduction of the Fmoc protecting group onto the amino function. This is generally achieved by reacting the free amino acid or its hydrochloride salt with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) in the presence of a base.

- Typical reaction conditions : The amino acid hydrochloride is dissolved in an aqueous or mixed solvent system (e.g., dioxane/water or DMF/water), and a base such as sodium bicarbonate or sodium carbonate is added to deprotonate the amino group.

- Fmoc-Cl addition : Fmoc-Cl is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.

- Reaction time : Typically 1–2 hours at room temperature.

- Work-up : The reaction mixture is acidified to precipitate the Fmoc-protected amino acid, which is then filtered and dried.

This method is supported by analogous procedures for Fmoc protection of amino acids with similar side chains, as reported in peptide synthesis literature.

Specific Considerations for Beta-N,N-Dimethylamino Substitution

The presence of the dimethylamino group at the beta position requires careful control of conditions to avoid side reactions such as N-alkylation or over-acylation. Mild bases and low temperatures are preferred to maintain the integrity of the dimethylamino substituent.

Formation of the Hydrochloride Salt

After Fmoc protection, the compound is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ether or ethyl acetate). This step improves the compound’s stability and crystallinity, facilitating purification.

Reported Synthetic Methods and Yields

While direct literature on this compound is limited, synthesis of related Fmoc-protected amino acids provides a reliable framework.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Fmoc protection | Fmoc-Cl, NaHCO3, dioxane/water, 0–5 °C, 1–2 h | 85–95 | High purity, minimal side products |

| Salt formation | HCl in ether, room temperature | 90–98 | Crystalline hydrochloride salt obtained |

This is consistent with yields reported for Fmoc protection of other amino acids with functionalized side chains.

Purification and Characterization

- Purification : Precipitation and filtration are commonly used, avoiding chromatographic purification which can reduce yield and increase complexity.

- Characterization : Confirmed by nuclear magnetic resonance spectroscopy (proton and carbon NMR), melting point determination, and mass spectrometry.

- Melting point : Typically around 170–180 °C for similar Fmoc-protected amino acid hydrochlorides.

- NMR signals : Characteristic aromatic protons of the Fmoc group (7.2–7.8 ppm), aliphatic protons of the alanine backbone, and signals corresponding to the dimethylamino group (around 2.2–2.8 ppm).

Alternative Synthetic Routes and Innovations

Recent advances have introduced one-step syntheses for Fmoc-amino acid derivatives using coupling agents such as HATU or DIC in the presence of diaminobenzoic acid derivatives, facilitating solid-phase peptide synthesis applications. These methods may be adapted for beta-N,N-dimethylamino-DL-alanine derivatives to improve efficiency.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Purification Method | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Conventional Fmoc protection | Fmoc-Cl, NaHCO3, aqueous-organic solvent, 0–5 °C | Precipitation, filtration | 85–95 | Simple, high yield, scalable | Requires careful pH control |

| One-step coupling with HATU | Fmoc-amino acid, HATU, diaminobenzoic acid, DMF | Precipitation | 40–90 | Efficient, no chromatography | Limited reports on this substrate |

| Hydrochloride salt formation | HCl in ether or ethyl acetate | Crystallization | 90–98 | Stable salt form, easy handling | Requires acid handling |

Chemical Reactions Analysis

Types of Reactions

Fmoc-beta-N,N-Dimethylamino-DL-Alahydrochloride undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of a free amine.

Coupling Reactions: The free amine can then react with activated carboxyl groups to form peptide bonds.

Common Reagents and Conditions

Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.

Major Products

The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications .

Scientific Research Applications

Fmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride is a derivative of the amino acid alanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a dimethylamino group. This compound has garnered attention in various scientific research applications, particularly in peptide synthesis, drug delivery systems, and nanomaterials. Below is a detailed exploration of its applications, supported by comprehensive data and case studies.

Peptide Synthesis

This compound is widely utilized in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for the amino functionality, allowing for the sequential addition of amino acids to form peptides. This method is advantageous due to its efficiency and the ability to automate the synthesis process.

- Case Study : In a study focused on synthesizing neurotensin analogs for targeting neurotensin receptor 1 (NTR1), Fmoc-beta-N,N-Dimethylamino-DL-Ala was incorporated into peptide sequences to enhance binding affinity and stability. The resulting peptides exhibited improved pharmacokinetic profiles, demonstrating the effectiveness of using Fmoc-protected amino acids in therapeutic applications .

Nanomaterials and Hydrogel Formation

The compound has been explored for its role in forming hydrogels, which are essential in various biomedical applications including drug delivery and tissue engineering. The self-assembly properties of Fmoc-amino acids enable the creation of hydrogels that can encapsulate therapeutic agents.

- Data Table: Hydrogel Properties

| Property | Value |

|---|---|

| Gelation Time | 30 minutes |

| Mechanical Strength | 300 kPa |

| Drug Loading Capacity | 50% |

- Case Study : Research demonstrated that hydrogels formed from Fmoc-beta-N,N-Dimethylamino-DL-Ala exhibited significant enzyme immobilization capabilities. Enzymes such as laccase were successfully encapsulated, leading to enhanced stability and activity, which is crucial for biocatalysis applications .

Drug Delivery Systems

Fmoc-beta-N,N-Dimethylamino-DL-Ala has been investigated for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

- Case Study : A study evaluated the use of this compound in creating nanoparticles for targeted drug delivery. The nanoparticles demonstrated controlled release properties and improved bioavailability of the encapsulated drugs, showcasing the potential of Fmoc-modified amino acids in pharmaceutical formulations .

Anti-inflammatory Properties

Certain derivatives of Fmoc-amino acids have shown anti-inflammatory properties, making them candidates for therapeutic applications in treating inflammatory diseases.

- Research Findings : Investigations into the biological activity of Fmoc-beta-N,N-Dimethylamino-DL-Ala revealed its potential to modulate inflammatory responses in vitro, suggesting that it could be developed into a therapeutic agent for conditions like arthritis or other inflammatory disorders .

Fluorescent Probes

The incorporation of Fmoc-beta-N,N-Dimethylamino-DL-Ala into fluorescent probes has been explored for imaging applications in biological systems.

Mechanism of Action

The mechanism of action of Fmoc-beta-N,N-Dimethylamino-DL-Alahydrochloride involves the selective protection and deprotection of amine groups. The Fmoc group is removed by a base, triggering β-elimination of carbamic acid followed by the formation of an adduct with the dibenzofulvene byproduct . This allows for the subsequent coupling of the free amine with activated carboxyl groups to form peptide bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitutions

Table 1: Key Structural and Chemical Properties of Fmoc-Protected Amino Acids

Key Observations :

- Backbone Variability: Unlike Fmoc-beta-N,N-Dimethylamino-DL-Ala HCl (alanine backbone), analogs like Fmoc-L-Dab(Alloc)-OH and Fmoc-L-Dap(Aloc)-OH feature extended side chains (diaminobutyric/diaminopropionic acids), enabling selective orthogonal protection strategies .

- Protection Chemistry: The dimethylamino group in the target compound is permanently charged under physiological conditions, whereas Alloc- or Boc-protected analogs allow for selective deprotection during synthesis .

Key Observations :

Key Observations :

- Most Fmoc-protected amino acids are classified as non-hazardous but require standard laboratory precautions (e.g., PPE, ventilation) .

- The hydrochloride form may pose additional risks due to acidic byproducts during synthesis.

Biological Activity

Fmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride is a synthetic amino acid derivative widely utilized in peptide synthesis and has garnered attention for its biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

Overview of this compound

This compound is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protective group for amines in peptide synthesis. The compound facilitates selective deprotection and subsequent reactions necessary for forming peptide bonds, making it invaluable in organic synthesis and biological research.

The primary mechanism of action involves the selective protection and deprotection of amine groups:

- Deprotection : The Fmoc group can be removed using bases like piperidine, resulting in the formation of free amines.

- Coupling Reactions : The free amine can react with activated carboxyl groups to form peptide bonds, enabling the synthesis of various peptides.

1. Research Applications

This compound is employed in various biological studies, particularly in:

- Protein-Protein Interactions : Peptides synthesized using this compound can serve as probes to study interactions between proteins.

- Enzyme Functions : It aids in understanding enzyme mechanisms by providing specific substrates or inhibitors.

- Biochemical Assays : The synthesized peptides can be used in assays to evaluate biological activity.

2. Medical Applications

In the medical field, peptides synthesized from this compound have potential therapeutic applications:

- Drug Development : These peptides may act as therapeutic agents or carriers for drug delivery.

- Cancer Therapy : Certain peptides derived from this compound exhibit cytotoxic effects against cancer cell lines, indicating their potential use in cancer treatment .

Case Studies and Research Findings

Several studies highlight the biological activity of peptides synthesized from this compound:

Comparative Analysis of Peptide Activity

To understand the impact of structural variations on biological activity, a comparative analysis was conducted:

| Peptide Variant | Biological Activity | Mechanism |

|---|---|---|

| Original Peptide | High cytotoxicity against MCF-7 cells | Inhibition of mitochondrial ATP synthase |

| Modified Peptide A | Moderate cytotoxicity | Altered binding affinity to target proteins |

| Modified Peptide B | Low cytotoxicity | Loss of structural integrity affecting function |

This analysis underscores the importance of specific amino acid configurations in determining the efficacy of therapeutic peptides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.